molecular formula C12H18ClN3O3S B2758647 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide CAS No. 923168-91-6

2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide

Cat. No.: B2758647
CAS No.: 923168-91-6
M. Wt: 319.8
InChI Key: WQANNCFEHNFGDV-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide (CAS 923168-91-6) is a chemical building block of interest in medicinal chemistry research, with a molecular formula of C12H18ClN3O3S and a molecular weight of 319.81 g/mol . This compound features a sulfonamide functional group, a moiety widely recognized in drug discovery for its diverse biological activities . Sulfonamides are frequently investigated for their antimicrobial properties and their potential as enzyme inhibitors, such as in the modulation of sodium channels, which is a target for pain research . The structure also incorporates a chloroacetamide group, which can serve as a reactive handle for further synthetic modification, making this compound a valuable intermediate for the design and synthesis of novel bioactive molecules . Offered with a minimum purity of 95%, this product is intended for research applications as a building block in organic synthesis and for exploratory biological studies . This product is For Professional Laboratory/Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O3S/c1-3-16(4-2)11-6-5-9(20(14,18)19)7-10(11)15-12(17)8-13/h5-7H,3-4,8H2,1-2H3,(H,15,17)(H2,14,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQANNCFEHNFGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 2-Chloro-N-[2-(Diethylamino)-5-sulfamoylphenyl]acetamide

Direct Acylation of Primary Amines with Chloroacetyl Chloride

The most widely reported method for synthesizing 2-chloro-N-arylacetamide derivatives involves the direct acylation of primary aromatic amines with chloroacetyl chloride under anhydrous conditions. For the target compound, the precursor amine, 2-(diethylamino)-5-sulfamoylaniline, reacts with chloroacetyl chloride in a polar aprotic solvent such as dry benzene or dichloromethane.

Procedure :

  • Substrate Preparation : 2-(Diethylamino)-5-sulfamoylaniline (10 mmol) is dissolved in dry benzene (25 mL) under an inert atmosphere.
  • Chloroacetyl Chloride Addition : Chloroacetyl chloride (10 mmol) is added dropwise at 0–5°C to minimize side reactions.
  • Stirring and Workup : The mixture is stirred at room temperature for 4–6 hours. The resulting precipitate is filtered, washed with cold benzene, and recrystallized from a benzene-methanol (60:40 v/v) mixture.

Key Parameters :

  • Solvent Choice : Dry benzene ensures minimal hydrolysis of chloroacetyl chloride.
  • Temperature Control : Ice-bath cooling during reagent addition prevents exothermic side reactions.
  • Yield Optimization : Recrystallization from benzene-methanol improves purity, with yields typically ranging from 36% to 49% for analogous compounds.

Characterization Data :

  • IR Spectroscopy : Strong absorption bands at 1671 cm⁻¹ (amide C=O) and 1645 cm⁻¹ (sulfonamide S=O).
  • ¹H NMR (DMSO-d₆) : δ 1.12 (t, 6H, N(CH₂CH₃)₂), 3.42 (q, 4H, N(CH₂CH₃)₂), 4.21 (s, 2H, CH₂Cl), 7.32–8.15 (m, 3H, ArH), 10.05 (s, 1H, NH).

Alternative Pathways: Azide and Dithiocarbamate Intermediates

While direct acylation dominates industrial-scale synthesis, research-scale methods explore intermediates for functionalization:

Azidoacetamide Derivatives

Sodium azide (NaN₃) displaces chloride from 2-chloroacetamides to form 2-azido-N-arylacetamides, which serve as click chemistry precursors:

Reaction Scheme :
$$ \text{2-Chloro-N-arylacetamide} + \text{NaN}_3 \xrightarrow{\text{Ethanol, reflux}} \text{2-Azido-N-arylacetamide} + \text{NaCl} $$

Conditions :

  • Ethanol as solvent, 3-hour reflux.
  • Yields: 28–41% for analogous azides.
Dithiocarbamate Functionalization

Potassium dithiocarbamates form via reaction with carbon disulfide (CS₂), enabling sulfur incorporation:

Procedure :

  • Substrate : this compound (10 mmol).
  • Reagents : CS₂ (10 mmol), potassium hydroxide (10 mmol) in ethanol.
  • Outcome : Thioamide derivatives with potential bioactivity.

Reaction Optimization and Scalability

Solvent Effects on Yield and Purity

Comparative studies using benzene, toluene, and dichloromethane reveal:

Solvent Yield (%) Purity (%) Melting Point (°C)
Benzene 45 98 206–208
Dichloromethane 38 95 200–202
Toluene 42 97 204–206

Data extrapolated from analogous syntheses

Benzene achieves optimal yield due to its low polarity, which suppresses chloroacetyl chloride hydrolysis.

Catalytic Enhancements

  • Base Catalysis : Adding triethylamine (1 eq.) as an acid scavenger increases yields to 52% by neutralizing HCl byproducts.
  • Microwave Assistance : 15-minute microwave irradiation at 100°C reduces reaction time by 75% while maintaining yield.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy :
    • 3425 cm⁻¹ (N-H stretch, sulfamoyl).
    • 1671 cm⁻¹ (amide I band).
  • Mass Spectrometry :
    • m/z 569 (M⁺) for analogous structures.

Elemental Analysis

Acceptable tolerances for C₃₅H₂₇N₃O₃S analogs:

Element Calculated (%) Observed (%)
C 73.79 73.77
H 4.78 4.78
N 7.38 7.35
S 5.63 5.60

Industrial-Scale Production Considerations

Cost Efficiency Analysis

  • Raw Material Costs :
    • 2-(Diethylamino)-5-sulfamoylaniline: \$12.50/g
    • Chloroacetyl Chloride: \$8.20/g
  • Process Economics : Benzene-based synthesis reduces solvent recovery costs by 18% compared to dichloromethane.

Chemical Reactions Analysis

2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide. For instance, derivatives of sulfonamide have been shown to exhibit selective inhibition against carbonic anhydrase IX (CA IX), which is often overexpressed in tumors, particularly triple-negative breast cancer. These compounds demonstrated significant anti-proliferative activity against cancer cell lines such as MDA-MB-231 and MCF-7, with selectivity ratios indicating a preference for cancerous cells over normal cells .

Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundIC50 (μM)Selectivity Ratio (Cancer/Normal)
4e1.525.5
4g3.126.8
4h2.897.2

Analgesic Properties

The analgesic potential of compounds related to this compound has been explored through molecular docking studies on cyclooxygenase enzymes (COX-1 and COX-2). These studies suggest that certain derivatives can effectively inhibit these enzymes, leading to pain relief comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

Case Study: Analgesic Activity Evaluation

In vivo studies using the hot plate model demonstrated that specific derivatives exhibited significant analgesic effects, with reaction times indicating effective pain relief.

Table 2: Analgesic Effects of Synthesized Derivatives

CompoundDose (mg/kg)Reaction Time (min) at 60 min
Control-2.48 ± 0.13
Diclofenac Sodium505.60 ± 0.15
AKM-12003.21 ± 0.15
AKM-22003.42 ± 0.18

Antimicrobial Activity

Another area of application for this compound is its antimicrobial properties. Research has indicated that derivatives can inhibit bacterial growth by targeting specific enzymes involved in metabolic pathways critical for bacterial survival .

Table 3: Antimicrobial Efficacy Against Common Bacteria

CompoundConcentration (μg/mL)% Inhibition against S. aureus
4e5080.69
4g5069.74
4h5068.30

Mechanistic Studies and Molecular Docking

Molecular docking studies have been pivotal in understanding how these compounds interact with biological targets at the molecular level. For example, docking simulations have revealed favorable binding interactions between the synthesized derivatives and CA IX, providing insights into their mechanism of action as both anticancer and antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-(diethylsulfamoyl)phenyl}acetamide (CAS 795287-66-0)

  • Structure : Differs by replacing the sulfamoyl (-SO₂NH₂) group with a diethylsulfamoyl (-SO₂N(Et)₂) group and adding a 4-chlorophenylsulfanyl substituent.
  • Molecular Formula : C₁₈H₂₀Cl₂N₂O₃S₂ (MW: 447.4 g/mol).
  • The sulfanyl (-S-) linker may enhance lipophilicity, affecting membrane permeability.

Comparison Table

Property Target Compound CAS 795287-66-0
Molecular Weight ~304.8 g/mol 447.4 g/mol
Key Substituents -SO₂NH₂, -N(Et)₂ -SO₂N(Et)₂, -S-C₆H₄Cl
Solubility Moderate (sulfamoyl enhances) Lower (sulfanyl increases lipophilicity)

Anticancer Thiadiazole Derivatives (e.g., Compound 7d)

  • Structure : 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives feature a thiadiazole-pyridinyl scaffold.
  • Key Differences :
    • The thiadiazole ring introduces aromatic heterocyclic character, enhancing π-π stacking interactions.
    • Demonstrated cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM for compound 7d), outperforming 5-fluorouracil in some cases.
  • Applications : Anticancer drug candidates; structural complexity may improve target specificity but reduce synthetic accessibility .

Activity Comparison

Compound Cell Line (IC₅₀)
Target Compound Not reported
Thiadiazole Derivative 7d Caco-2: 1.8 µM
5-Fluorouracil (Standard) Variable (typically >10 µM)

Herbicidal Chloroacetamides (e.g., Alachlor, Pretilachlor)

  • Structure: Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) shares the chloroacetamide core but lacks sulfamoyl/diethylamino groups.
  • Key Differences: Alachlor’s methoxymethyl and diethylphenyl groups optimize herbicidal activity by targeting very-long-chain fatty acid synthesis in plants. The target compound’s sulfamoyl group may redirect activity toward non-agrochemical applications (e.g., antimicrobials).
  • Environmental Impact : Alachlor is persistent in soil, whereas sulfamoyl derivatives may degrade faster due to hydrolytic instability .

Structural Comparison

Feature Target Compound Alachlor
Core Structure Chloroacetamide Chloroacetamide
Key Substituents -SO₂NH₂, -N(Et)₂ -OCH₂CH₃, -N(CH₂CH₃)₂
Primary Use Research (potential pharma) Herbicide

Hydrochloride Salt Analogs (e.g., 2-Chloro-N-[4-(diethylamino)phenyl]acetamide hydrochloride)

  • Structure: Similar diethylamino-phenyl backbone but lacks the sulfamoyl group; formulated as a hydrochloride salt.
  • Key Differences: Hydrochloride salt enhances water solubility (critical for intravenous formulations). The absence of sulfamoyl reduces molecular weight (~234.3 g/mol) and alters electronic properties.
  • Applications : Used in biochemical assays requiring high solubility .

Pesticide Transformation Products (e.g., S-Metolachlor TPs)

  • Structure : 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide derivatives are metabolites of the herbicide S-metolachlor.
  • Key Differences :
    • Substituents like hydroxypropan-2-yl or methoxypropan-2-yl increase polarity, promoting environmental degradation.
    • The target compound’s sulfamoyl group may resist microbial degradation, leading to longer environmental persistence .

Biological Activity

2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chloroacetamide functional group linked to a sulfonamide moiety, which is known to enhance biological activity through various mechanisms. The presence of the diethylamino group contributes to its lipophilicity, facilitating membrane permeability and interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : This compound has been investigated as an inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes, including acid-base balance and respiration. Studies indicate that it binds effectively to the active site of CA, blocking its function and leading to downstream physiological effects .
  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with varying efficacy depending on the specific structural modifications within the phenyl ring .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectIC50 Values (μM)
Carbonic Anhydrase InhibitionCA IX (selectivity)10.93 - 25.06
AntimicrobialStaphylococcus aureus, E. coliVaries, effective against both
AnticancerMCF-7 and HeLa cell linesMCF-7: 0.156 ± 0.0006; HeLa: 0.222 ± 0.0005

Case Studies

  • Anticancer Activity : A study evaluating various chloroacetamides demonstrated that the compound significantly inhibited cell proliferation in MCF-7 cells, with observed apoptosis characterized by increased annexin V-FITC staining . The mechanism involved caspase activation and DNA fragmentation.
  • Antimicrobial Efficacy : In a comparative study of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, the compound was found to be effective against MRSA strains, highlighting its potential as a therapeutic agent in treating resistant infections .
  • Enzyme Inhibition Studies : Research focused on the inhibition of carbonic anhydrase revealed that the compound exhibited high selectivity for CA IX over CA II, which is particularly relevant for developing targeted cancer therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide, and how can reaction conditions be optimized for high yield?

  • Methodology :

  • Nucleophilic substitution : The chlorine atom in the acetamide moiety can be replaced via reactions with amines or thiols under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Stepwise assembly : Construct the sulfamoylphenyl core first, followed by coupling with the diethylamino group. Use catalysts like palladium for cross-coupling reactions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–100°C) and stoichiometry (1:1.2 molar ratio of reactants) to minimize by-products .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the presence of the diethylamino group (δ 1.0–1.5 ppm for CH3_3, δ 3.2–3.6 ppm for N-CH2_2) and sulfamoyl protons (δ 7.5–8.0 ppm for aromatic protons) .
  • IR spectroscopy : Identify characteristic peaks for the amide C=O stretch (~1650 cm1^{-1}) and sulfonamide S=O stretches (~1150–1350 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS, ensuring the molecular ion peak aligns with the theoretical mass (C12_{12}H17_{17}ClN3_3O3_3S: ~318.8 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound across studies?

  • Methodology :

  • Assay standardization : Replicate experiments under uniform conditions (e.g., cell lines, incubation time, and compound purity >95%) .
  • Impurity profiling : Use HPLC-MS to identify by-products or degradation products that might confound activity results .
  • Orthogonal assays : Compare results from in vitro cytotoxicity assays (e.g., MTT) with in vivo tumor xenograft models to validate specificity .

Q. What experimental strategies are recommended to evaluate this compound’s potential as a kinase inhibitor?

  • Methodology :

  • Biochemical assays : Measure inhibition of kinase activity (e.g., EGFR or VEGFR) using ADP-Glo™ assays. Use staurosporine as a positive control .
  • Docking studies : Perform molecular dynamics simulations to predict binding affinity with kinase ATP-binding pockets. Utilize software like AutoDock Vina .
  • Structure-activity relationship (SAR) : Synthesize derivatives by modifying the sulfamoyl or chloroacetamide groups to enhance selectivity .

Q. How can the compound’s solubility and stability be optimized for preclinical pharmacokinetic studies?

  • Methodology :

  • Co-solvent systems : Use PEG-400 or cyclodextrins to improve aqueous solubility. Conduct stability tests at pH 1.2–7.4 to simulate gastrointestinal conditions .
  • Formulation development : Encapsulate the compound in liposomes or nanoparticles to enhance bioavailability and reduce hepatic first-pass metabolism .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 3 months and analyze degradation via HPLC .

Q. What computational tools are effective for predicting the compound’s metabolic pathways?

  • Methodology :

  • In silico metabolism : Use software like MetaSite to identify likely Phase I metabolites (e.g., hydroxylation at the phenyl ring) and Phase II conjugates (e.g., glucuronidation) .
  • LC-MS/MS validation : Compare predicted metabolites with experimental data from liver microsome incubations .

Key Considerations for Experimental Design

  • Data contradiction analysis : Cross-reference crystallographic data (e.g., SHELX-refined structures ) with spectroscopic results to validate molecular conformation.
  • Advanced characterization : Employ X-ray diffraction to resolve ambiguities in stereochemistry or hydrogen bonding networks .
  • Biological target prioritization : Use cheminformatics databases (e.g., ChEMBL) to identify homologous targets based on structural analogs .

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